molecular formula C28H29BrN4O2 B15093053 9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Cat. No.: B15093053
M. Wt: 533.5 g/mol
InChI Key: RCCYLVAGAJQSHQ-UHFFFAOYSA-N
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Description

9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is a complex organic compound with significant potential in various scientific fields This compound is notable for its unique structure, which includes a bromine atom, a morpholinopiperidine group, and a benzo[b]carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile involves multiple steps. One common approach starts with the preparation of 4-morpholinopiperidine, which is then reacted with various intermediates to form the final compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize steps and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents replacing the bromine atom .

Scientific Research Applications

9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to these targets, the compound can inhibit their activity, which can disrupt various cellular processes. This makes it a potential candidate for therapeutic applications, particularly in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile apart is its specific combination of functional groups and its potential as a kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

9-bromo-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29BrN4O2/c1-28(2)21-15-24(33-7-5-18(6-8-33)32-9-11-35-12-10-32)22(29)14-20(21)26(34)25-19-4-3-17(16-30)13-23(19)31-27(25)28/h3-4,13-15,18,31H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCYLVAGAJQSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2C(=O)C3=C1NC4=C3C=CC(=C4)C#N)Br)N5CCC(CC5)N6CCOCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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